molecular formula C9H7ClO3 B2695438 Methyl 2-(4-chlorophenyl)-2-oxoacetate CAS No. 37542-28-2

Methyl 2-(4-chlorophenyl)-2-oxoacetate

Cat. No. B2695438
Key on ui cas rn: 37542-28-2
M. Wt: 198.6
InChI Key: XPBYSJXJFOJSBR-UHFFFAOYSA-N
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Patent
US05399721

Procedure details

Selenium dioxide (35.5 g; 320 mmol) was dissolved in 250 mL of MeOH (warm to reflux with stirring), and 19.6 g (315 mmol) of α-bromo-4-chloroacetophenone was added. The reaction mixture was warmed to reflux for 24 hours, cooled, filtered and concentrated leaving an orange oil. The oil was diluted with 1500 mL of Et2O and washed three times with 200 mL of H2O and once with 200 mL of brine, dried (Na2SO4) and concentrated. The crude oil was crystallized from Et2O and hexanes at -20° C. The white needles were filtered while cold and washed with small portions of cold hexanes to yield 22 g (35%) of methyl p-chlorophenyl-α-oxoacetate, m.p. 56°-57° C., 1H-NMR (CDCl3)δ8.0-7.9 (m, 2H), 7.5-7.4 (m, 2H), 3.9 (s, 3H); 13C-NMR (CDCl3)δ184.4, 163.5, 141.6, 131.4, 131.0, 129.3, 52.7.
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH:4]1[C:9]([C:10]([CH2:12]Br)=[O:11])=[CH:8][CH:7]=[C:6]([Cl:14])[CH:5]=1.CC[O:17][CH2:18]C>CO>[Cl:14][C:6]1[CH:7]=[CH:8][C:9]([C:10](=[O:11])[C:12]([O:17][CH3:18])=[O:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)Cl
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving an orange oil
WASH
Type
WASH
Details
washed three times with 200 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 200 mL of brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was crystallized from Et2O and hexanes at -20° C
FILTRATION
Type
FILTRATION
Details
The white needles were filtered while cold and
WASH
Type
WASH
Details
washed with small portions of cold hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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